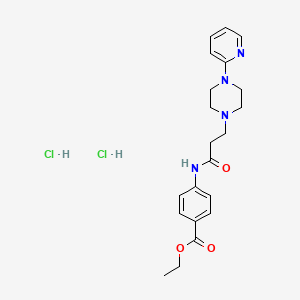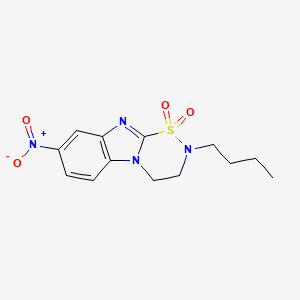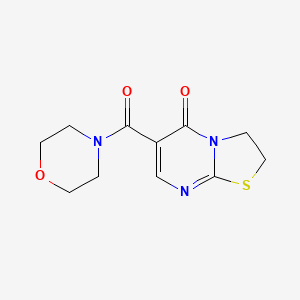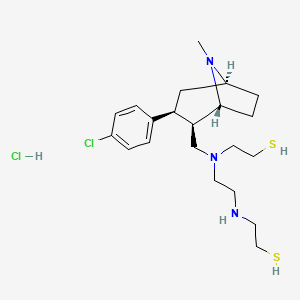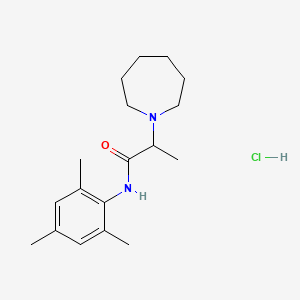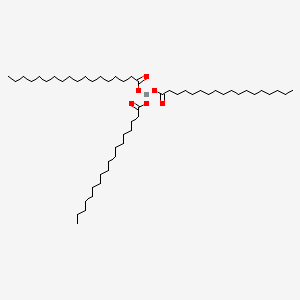
Cobaltic stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltic stearate, also known as cobalt(III) stearate, is a metal-organic compound formed by the reaction of cobalt and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is known for its violet appearance and is insoluble in water. This compound is primarily used as a high-performance bonding agent in the rubber industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobaltic stearate can be synthesized through an exchange reaction between sodium stearate and cobalt dichloride. Another method involves mixing stearic acid, dimethylbenzene, and cobalt hydroxide, followed by an acid-base neutralization reaction .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of stearic acid with cobalt hydroxide in the presence of a solvent like dimethylbenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete formation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Cobaltic stearate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a catalyst in the oxidation of unsaturated fatty acids and their esters .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium stearate, cobalt dichloride, and stearic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include cobalt nanoparticles and other cobalt-based compounds. These products have various applications in different industries .
Wissenschaftliche Forschungsanwendungen
Cobaltic stearate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the oxidation of unsaturated fatty acids. In biology and medicine, cobalt nanoparticles derived from this compound are used as contrast agents in magnetic resonance imaging and photoacoustic methods.
In the industry, this compound is used as a high-performance bonding agent for rubber. It is suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates .
Wirkmechanismus
The precise mechanism of action for cobaltic stearate remains somewhat elusive. it is understood to function as a Lewis acid, capable of accepting electrons from other molecules. This property allows it to act as a catalyst in various chemical reactions, including the oxidation of unsaturated fatty acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cobaltic stearate include cobalt(II) stearate, cobalt naphthenate, and cobalt resinate. These compounds are also used as bonding agents in the rubber industry and have similar chemical properties .
Uniqueness: this compound is unique due to its higher oxidation state (cobalt(III)) compared to cobalt(II) stearate. This higher oxidation state allows it to participate in different types of chemical reactions and enhances its catalytic properties. Additionally, this compound’s violet appearance and specific bonding capabilities make it distinct from other cobalt-based compounds .
Eigenschaften
CAS-Nummer |
929-87-3 |
|---|---|
Molekularformel |
C54H105CoO6 |
Molekulargewicht |
909.3 g/mol |
IUPAC-Name |
cobalt(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Co/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI-Schlüssel |
ITXKONPLASFJCB-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


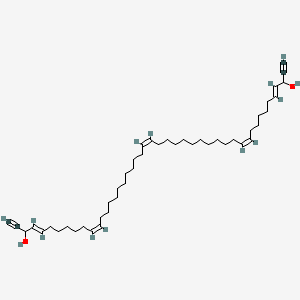

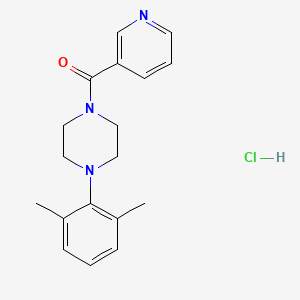

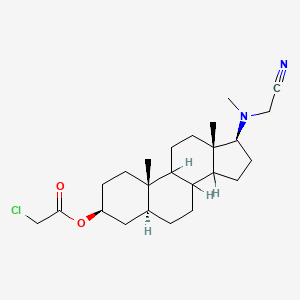
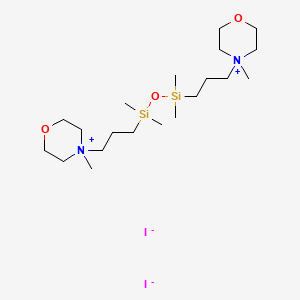
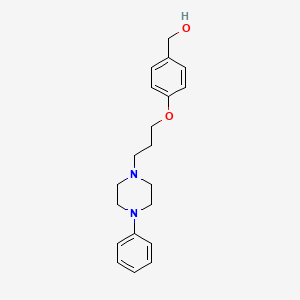
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
